molecular formula C11H19I B1620663 Decahydro-2-(iodomethyl)naphthalene CAS No. 409112-76-1

Decahydro-2-(iodomethyl)naphthalene

Cat. No.: B1620663
CAS No.: 409112-76-1
M. Wt: 278.17 g/mol
InChI Key: ADYQLAVZKBOMMR-UHFFFAOYSA-N
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Description

Decahydro-2-(iodomethyl)naphthalene is an organic compound with the molecular formula C11H19I It is a derivative of decahydronaphthalene, where an iodine atom is attached to the methyl group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-2-(iodomethyl)naphthalene can be synthesized through several methods. One common approach involves the iodination of decahydronaphthalene using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-2-(iodomethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the iodine atom can yield decahydro-2-methylnaphthalene.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution: Various substituted decahydronaphthalene derivatives.

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Decahydro-2-methylnaphthalene.

Scientific Research Applications

Decahydro-2-(iodomethyl)naphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving the modification of biological molecules and the development of new biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of decahydro-2-(iodomethyl)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-2-methylnaphthalene: A similar compound where the iodine atom is replaced by a hydrogen atom.

    Decahydro-2-chloromethylnaphthalene: A compound where the iodine atom is replaced by a chlorine atom.

    Decahydro-2-bromomethylnaphthalene: A compound where the iodine atom is replaced by a bromine atom.

Uniqueness

Decahydro-2-(iodomethyl)naphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, providing opportunities for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

2-(iodomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYQLAVZKBOMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376659
Record name Decahydro-2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409112-76-1
Record name Decahydro-2-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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